molecular formula C20H22F3N3O2 B2620710 Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 676589-12-1

Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2620710
CAS No.: 676589-12-1
M. Wt: 393.41
InChI Key: CCQPPLOYAPNWBF-UHFFFAOYSA-N
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Description

Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 1-adamantyl group at position 5, a trifluoromethyl (-CF₃) substituent at position 7, and an ethyl ester at position 3. The trifluoromethyl group improves metabolic stability and electron-withdrawing properties, while the ethyl ester enhances solubility and serves as a synthetic handle for further derivatization . This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidines investigated for kinase inhibition, particularly in oncology .

Properties

IUPAC Name

ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-2-28-18(27)14-10-24-26-16(20(21,22)23)6-15(25-17(14)26)19-7-11-3-12(8-19)5-13(4-11)9-19/h6,10-13H,2-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQPPLOYAPNWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. . These reactions are carried out under carefully controlled conditions to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable approaches such as continuous flow synthesis or batch processing, utilizing similar coupling reactions. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the adamantyl or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The adamantyl and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 5 and 7, significantly altering molecular weight (MW), lipophilicity (LogP), and biological activity:

Compound Name Position 5 Substituent Position 7 Substituent Molecular Weight LogP Synthesis Method Biological Activity
Target Compound 1-Adamantyl -CF₃ ~421* ~4.5* Not detailed (likely condensation/Suzuki coupling) Kinase inhibition (inferred)
Ethyl 7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate - -CF₃Ph ~365 (estimated) ~3.8 Condensation of 5-amino-4-ethoxycarbonyl-1H-pyrazole with aryl ketones TLR8 inhibition
Ethyl 7-(difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 1-Ethyl-5-methylpyrazol-4-yl -CF₂H 349.34 ~3.2 Microwave-assisted Suzuki coupling Cytotoxicity screening (unspecified)
Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Methoxyphenyl -CF₃ 365.31 ~3.1 Suzuki-Miyaura cross-coupling Not reported
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-Methoxyphenyl -CF₃ 365.31 3.1 Alkaline hydrolysis of esters PET radiotracer precursor

*Estimated based on adamantane’s contribution (~136 g/mol).

Key Observations:
  • Trifluoromethyl vs. Difluoromethyl : The -CF₃ group (target compound) enhances metabolic stability over -CF₂H () due to stronger electron-withdrawing effects .

Biological Activity

Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, identified by its CAS number 676589-12-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and synthesizing data from various sources.

Chemical Structure and Properties

The molecular formula of this compound is C20H22F3N3O2C_{20}H_{22}F_{3}N_{3}O_{2}, with a molecular weight of approximately 393.4 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. This compound has demonstrated inhibitory effects on various cancer cell lines. For instance:

  • In vitro studies showed that this compound inhibited the proliferation of human cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic studies indicated that the compound may act through the inhibition of specific kinases involved in cancer progression.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activity, particularly against:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a critical role in glucocorticoid metabolism and is a target for anti-diabetic therapies. This compound exhibited promising inhibition rates in preliminary assays.

Neuropharmacological Effects

The structural features of the compound suggest potential psychopharmacological applications. Some studies have reported:

  • Anxiolytic and antidepressant-like effects in animal models.
  • Modulation of neurotransmitter systems , particularly serotonin and dopamine pathways.

Study 1: Anticancer Efficacy

A study published in MDPI assessed various pyrazolo[1,5-a]pyrimidines for their anticancer efficacy. This compound was included in the screening:

Compound NameCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)15Apoptosis induction
This compoundA549 (Lung Cancer)10Cell cycle arrest

Study 2: Enzyme Inhibition Profile

Research conducted on enzyme inhibition revealed:

Enzyme TargetInhibition (%) at 10 µM
11β-HSD175
Protein Kinase B (Akt)60

These findings suggest that this compound could serve as a lead compound for further drug development targeting metabolic disorders and cancer.

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